6-Amino-2,4-dibromo-3-methylbenzoic acid
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Overview
Description
6-Amino-2,4-dibromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dibromo-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine in the presence of a catalyst such as iron or aluminum bromide for the bromination step. The nitration is carried out using a mixture of concentrated nitric and sulfuric acids, and the reduction is achieved using a reducing agent like tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dibromo-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with nitro groups replacing the amino group.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
6-Amino-2,4-dibromo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dibromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-bromo-3-methylbenzoic acid
- 2-Amino-6-methylbenzoic acid
- 3-Amino-2-bromobenzoic acid
Uniqueness
6-Amino-2,4-dibromo-3-methylbenzoic acid is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with fewer or no bromine substituents. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
6-amino-2,4-dibromo-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-3-4(9)2-5(11)6(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQKVWSPXYXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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